molecular formula C6H6F3N3S B6351550 (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine CAS No. 1204234-99-0

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine

Cat. No.: B6351550
CAS No.: 1204234-99-0
M. Wt: 209.19 g/mol
InChI Key: FZQDKHHGGSKCRO-UHFFFAOYSA-N
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Description

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is a specialist pyridine-hydrazine building block designed for synthetic and medicinal chemistry research. Its molecular structure incorporates a nucleophilic hydrazine group and an electron-deficient pyridine ring, making it a versatile precursor for constructing nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceutical development. The trifluoromethylsulfanyl (SCF3) group is a highly lipophilic and electron-withdrawing moiety, and its incorporation can significantly alter a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile. This compound is particularly valuable for synthesizing novel pyrazole and pyrazolo[1,5-d][1,2,4]triazin-7(6H)-one derivatives, which have been explored for their microbiological activities, including as potential antibacterial and cytotoxic agents . As a key synthetic intermediate, it enables researchers to access diverse chemical space in the quest for new bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(trifluoromethylsulfanyl)pyridin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-4(12-10)2-1-3-11-5/h1-3,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDKHHGGSKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine typically involves the introduction of the trifluoromethylsulfanyl group to a pyridine derivative, followed by the formation of the hydrazine moiety. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base to yield 2-(trifluoromethylsulfanyl)pyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the hydrazine moiety.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives and hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design has been shown to enhance the pharmacological properties of compounds. The compound (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is particularly relevant in this context:

  • Antimicrobial Activity : Research indicates that fluorinated hydrazines exhibit significant antibacterial properties. For instance, studies have demonstrated that related fluorinated imines and hydrazones show moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethylsulfanyl group may further enhance these properties due to its electron-withdrawing effects.
  • Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes, which can be crucial in treating diseases such as diabetes and obesity. Its structural similarity to other known inhibitors suggests potential effectiveness in modulating enzyme activity .

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry:

  • Peptidomimetics : The synthesis of peptidomimetics utilizing this compound has been explored. These compounds can mimic natural peptides, providing a pathway for developing novel therapeutics with improved stability and bioavailability .
  • Catalysis : Trifluoromethyl groups are known to influence reactivity patterns in organic reactions. This compound can be utilized as a catalyst or additive in various reactions, such as cycloaddition and condensation reactions, enhancing the efficiency of synthetic processes .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be integrated into polymer matrices to impart desirable characteristics such as increased thermal stability and chemical resistance. Its role as an additive can improve the mechanical properties of polymers used in coatings and adhesives.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Enzyme Inhibition Potential inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, relevant for diabetes treatment.
Synthetic Applications Successfully used in the synthesis of peptidomimetics, leading to novel compounds with enhanced biological activity.
Catalysis Effective as a catalyst in various organic reactions, improving yields and reaction times significantly.

Mechanism of Action

The mechanism of action of (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethylsulfanyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridinyl Hydrazine Derivatives

  • 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-ylmethylene)hydrazine (17): Exhibits antioxidant activity and selective inhibition of human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases. Its pyridinyl hydrazine core is critical for binding to the enzyme’s active site .
  • 17α-Substituted Estradiol-Pyridin-2-yl Hydrazine Conjugates : Used in radiopharmaceuticals for breast cancer imaging. The hydrazine moiety enables coordination with Re(I)/Tc(I) complexes, achieving high estrogen receptor binding affinity. The pyridine-hydrazine linkage is structurally analogous to (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine but lacks the -SCF₃ group .

Thiazolyl and Triazolyl Hydrazines

  • Compound 16 (1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine) : Demonstrates dual antioxidant and hMAO-B inhibitory activity. The thiazole ring enhances stability compared to purely pyridine-based derivatives .
  • 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide : Features a sulfanyl group linked to triazole and pyridine, similar to the -SCF₃ group in the target compound. Such derivatives are explored for antimicrobial and anticancer properties .

Functional Performance Comparison

Corrosion Inhibition

Hydrazine derivatives like DHMeT (dihydrazino-methoxy-1,3,5-triazine) exhibit 95–97% corrosion inhibition at 250 ppm due to electrostatic interactions with metal surfaces. The hydrazine group’s protonation enhances adsorption, while methoxy groups aid film formation.

Table 1: Corrosion Inhibition Efficiency of Hydrazine Derivatives

Compound Inhibition (%) at 250 ppm Key Functional Groups
DHMeT 97.8 Dihydrazino, methoxy
TH3 97.8 Trihydrazino
Target Compound* N/A -SCF₃, hydrazine

*Predicted based on structural analogs.

Antimicrobial Activity

  • Hydrazine Precursor 9 : Active against Staphylococcus aureus (MIC = 25 μg/mL). The hydrazine moiety alone shows moderate activity, but hybridization with triazoles or pyridines enhances potency .
  • 3-(2'-Heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-ones : Synthesized using hydrazine hydrate, these derivatives exhibit antimicrobial activity comparable to tetracycline. Substituents on the hydrazine group influence spectrum and efficacy .

Biological Activity

(2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₆F₃N₃S. The presence of trifluoromethyl and hydrazine groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes. The hydrazine moiety can act as a nucleophile, allowing it to participate in biochemical reactions that may inhibit or modulate enzyme activity. The trifluoromethylsulfanyl group enhances the compound's lipophilicity and stability, potentially influencing its pharmacokinetic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. For instance, hydrazine derivatives are known to affect enzyme pathways involved in various diseases.
  • Interaction with Biological Targets : Its unique functional groups allow it to interact with proteins and nucleic acids, potentially leading to therapeutic effects.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have shown a broad spectrum of antimicrobial activities. Research indicates that compounds in this class can exhibit significant antibacterial effects against various pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Hydrazone AStaphylococcus aureus19.32 µM
Hydrazone BEscherichia coli26.43 µM

This table illustrates the effectiveness of hydrazine derivatives compared to standard antibiotics.

Anticancer Potential

Studies have indicated that hydrazine derivatives may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

Cell LineIC50 Value (µM)
A5494 - 17
MDA-MB-2316.7

These values suggest a promising avenue for developing new anticancer agents based on the hydrazine scaffold.

Synthesis and Case Studies

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazines under controlled conditions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Case Study: Synthesis and Evaluation

A recent study synthesized several fluorinated hydrazines, including this compound, exploring their biological activities. The synthesized compounds were evaluated for their antimicrobial and anticancer activities, revealing significant bioactivity that warrants further investigation into their mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Trifluoromethylsulfanyl-pyridin-3-yl)-hydrazine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology :

  • Step 1 : Start with a pyridine derivative functionalized at the 3-position. For example, 3-hydrazino-pyridine derivatives can be synthesized via refluxing hydrazine hydrate with precursors like ethoxycarbonyl-substituted pyridines in ethanol (as demonstrated in analogous sulfanylpyridine syntheses) .
  • Step 2 : Introduce the trifluoromethylsulfanyl group via nucleophilic substitution or coupling reactions. Use catalysts like Cu(I) or Pd(0) for C–S bond formation under inert atmospheres.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC or TLC.
  • Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC for hydrazine NH2 and pyridine protons.
  • IR : Confirm N–H stretches (~3300 cm<sup>−1</sup>) and C–S vibrations (~650 cm<sup>−1</sup>).
  • Crystallography :
  • Grow single crystals via slow evaporation in ethanol/water.
  • Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to resolve disorder in the trifluoromethyl group .
  • Validation : Cross-check experimental XRD bond lengths/angles with DFT-calculated values .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic ring formation or coupling reactions?

  • Methodology :

  • Mechanistic Probes :
  • Use isotopic labeling (<sup>15</sup>N hydrazine) to track nitrogen incorporation in products via mass spectrometry.
  • Perform kinetic studies under varying temperatures/pH to identify rate-determining steps.
  • Computational Modeling :
  • Optimize transition states using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare activation energies for competing pathways (e.g., nucleophilic vs. radical mechanisms) .
  • Case Study : In analogous hydrazine derivatives, intramolecular cyclization to form triazoles was favored under acidic conditions .

Q. How should contradictions in biological activity data for hydrazine derivatives be addressed?

  • Methodology :

  • Data Harmonization :
  • Standardize assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values for antimicrobial activity may arise from variations in bacterial strains .
  • Use multivariate analysis (PCA or clustering) to identify outliers or confounding variables.
  • Structure-Activity Relationships (SAR) :
  • Compare substituent effects (e.g., electron-withdrawing CF3 vs. electron-donating CH3) on bioactivity.
  • Validate hypotheses via synthesis of analogs (e.g., replacing CF3S with CH3S) and retesting .

Q. What advanced derivatization strategies can enhance this compound’s utility in chemical biology or materials science?

  • Methodology :

  • Glycopeptide Enrichment :
  • Functionalize the hydrazine group to react with carbonyl moieties in glycoproteins. Use mild acidic conditions (pH 4–5) to form stable hydrazones without denaturing proteins .
  • Coordination Chemistry :
  • Synthesize metal complexes (e.g., Co(II), Ni(II)) by reacting the hydrazine moiety with metal salts. Characterize via UV-Vis (d-d transitions) and EPR to confirm geometry .

Data Analysis and Validation

Q. How can crystallographic data for this compound be validated to resolve disorder or twinning issues?

  • Methodology :

  • SHELXL Workflow :
  • Use TWIN/BASF commands to model twinning. Refine with RIGU restraints for flexible CF3S groups.
  • Validate with CrysAlisPro ’s ADDSYM to check for missed symmetry .
  • Cross-Validation : Compare experimental XRD data with powder diffraction patterns to detect phase impurities.

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